molecular formula C17H16N2O4 B12653429 (2,5-dioxopyrrolidin-1-yl) N-(2-naphthalen-2-ylethyl)carbamate

(2,5-dioxopyrrolidin-1-yl) N-(2-naphthalen-2-ylethyl)carbamate

Cat. No.: B12653429
M. Wt: 312.32 g/mol
InChI Key: OVKVDSFNYFTCDL-UHFFFAOYSA-N
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Description

(2,5-dioxopyrrolidin-1-yl) N-(2-naphthalen-2-ylethyl)carbamate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidinone ring and a naphthalene moiety, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-dioxopyrrolidin-1-yl) N-(2-naphthalen-2-ylethyl)carbamate typically involves the reaction of N-hydroxysuccinimide with a naphthalene derivative under specific conditions. One common method includes the use of coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamate linkage . The reaction conditions often involve the use of solvents like dichloromethane and temperatures ranging from room temperature to slightly elevated temperatures to ensure optimal yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale .

Chemical Reactions Analysis

Types of Reactions

(2,5-dioxopyrrolidin-1-yl) N-(2-naphthalen-2-ylethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce the corresponding alcohols .

Scientific Research Applications

Chemistry

In chemistry, (2,5-dioxopyrrolidin-1-yl) N-(2-naphthalen-2-ylethyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

In biological research, this compound is utilized in the study of enzyme inhibition and protein interactions. It serves as a probe to investigate the binding sites and mechanisms of various enzymes .

Medicine

Industry

Industrially, this compound is employed in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various manufacturing processes .

Mechanism of Action

The mechanism of action of (2,5-dioxopyrrolidin-1-yl) N-(2-naphthalen-2-ylethyl)carbamate involves its interaction with specific molecular targets, such as voltage-gated sodium channels and calcium channels. By binding to these targets, the compound modulates their activity, leading to altered cellular responses. This mechanism is particularly relevant in its anticonvulsant properties, where it inhibits excessive neuronal firing .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,5-dioxopyrrolidin-1-yl) N-(2-naphthalen-2-ylethyl)carbamate is unique due to its combination of a pyrrolidinone ring and a naphthalene moiety. This structural feature imparts specific chemical and biological properties that are not observed in other similar compounds, making it a valuable molecule for diverse applications .

Properties

Molecular Formula

C17H16N2O4

Molecular Weight

312.32 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) N-(2-naphthalen-2-ylethyl)carbamate

InChI

InChI=1S/C17H16N2O4/c20-15-7-8-16(21)19(15)23-17(22)18-10-9-12-5-6-13-3-1-2-4-14(13)11-12/h1-6,11H,7-10H2,(H,18,22)

InChI Key

OVKVDSFNYFTCDL-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)NCCC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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